

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetyl chloride*

Cat. No.: *B1580938*

[Get Quote](#)

Introduction

Phenoxyacetyl chloride, with the IUPAC name **2-phenoxyacetyl chloride**, is a highly reactive acyl chloride that serves as a pivotal intermediate in a multitude of synthetic organic reactions.^{[1][2]} Its utility is most pronounced in the fields of medicinal chemistry and agrochemicals, where it functions as a key building block for complex molecular architectures. This technical guide provides an in-depth overview of **phenoxyacetyl chloride**, encompassing its chemical structure, physicochemical properties, detailed synthetic protocols, and significant applications, with a particular focus on its role in drug development.

Chemical Identity and Structure

Phenoxyacetyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a phenoxy moiety.

- IUPAC Name: **2-phenoxyacetyl chloride**^{[1][2]}
- Synonyms: Phenoxyacetic acid chloride, Phenoxyacetyl chloride^{[1][2][3][4]}
- Molecular Formula: $C_8H_7ClO_2$ ^[1]
- Molecular Weight: 170.59 g/mol ^[1]

- CAS Registry Number: 701-99-5[\[1\]](#)

The structure of **phenoxyacetyl chloride** is depicted in the following diagram:

Caption: Chemical structure of **2-phenoxyacetyl chloride**.

Physicochemical and Spectroscopic Data

Phenoxyacetyl chloride is typically a colorless to pale yellow or brown liquid with a pungent odor.[\[5\]](#)[\[6\]](#) It is sensitive to moisture and soluble in various organic solvents.[\[3\]](#)[\[5\]](#)[\[6\]](#) Key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of **Phenoxyacetyl Chloride**

Property	Value
Appearance	Colorless to pale yellow/brown liquid [5] [6]
Boiling Point	225-226 °C
Density	1.235 g/mL at 25 °C
Refractive Index (n _{20/D})	1.534
Water Solubility	Reacts with water [6]

Table 2: Spectroscopic Data for **Phenoxyacetyl Chloride**

Technique	Data
¹ H NMR	Spectra available in databases. [2] [7] [8]
¹³ C NMR	Spectra available in databases. [2]
Infrared (IR) Spectroscopy	Gas-phase spectrum available from NIST. [4]
Mass Spectrometry (MS)	Electron ionization mass spectrum available. [4]

Synthesis of Phenoxyacetyl Chloride: Experimental Protocols

The most common and established method for the synthesis of **phenoxyacetyl chloride** is the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl_2) and oxalyl chloride ($(\text{COCl})_2$) are the reagents of choice for this transformation due to the formation of gaseous byproducts, which simplifies purification.

Synthesis using Thionyl Chloride

This protocol describes a general laboratory-scale synthesis.

Materials:

- Phenoxyacetic acid
- Thionyl chloride (SOCl_2)
- Dry dichloromethane (CH_2Cl_2) or benzene
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., CaCl_2)
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid. The entire apparatus should be assembled under a fume hood.
- Solvent Addition: Add dry dichloromethane or benzene to the flask.

- Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension of phenoxyacetic acid at room temperature.
- Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.
- Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude **phenoxyacetyl chloride** is then purified by fractional distillation under vacuum to yield a clear liquid.[5]

Synthesis using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, which often proceeds under milder conditions.

Materials:

- Phenoxyacetic acid
- Oxalyl chloride ((COCl)₂)
- A catalytic amount of N,N-dimethylformamide (DMF)
- Dry dichloromethane (CH₂Cl₂)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel

Procedure:

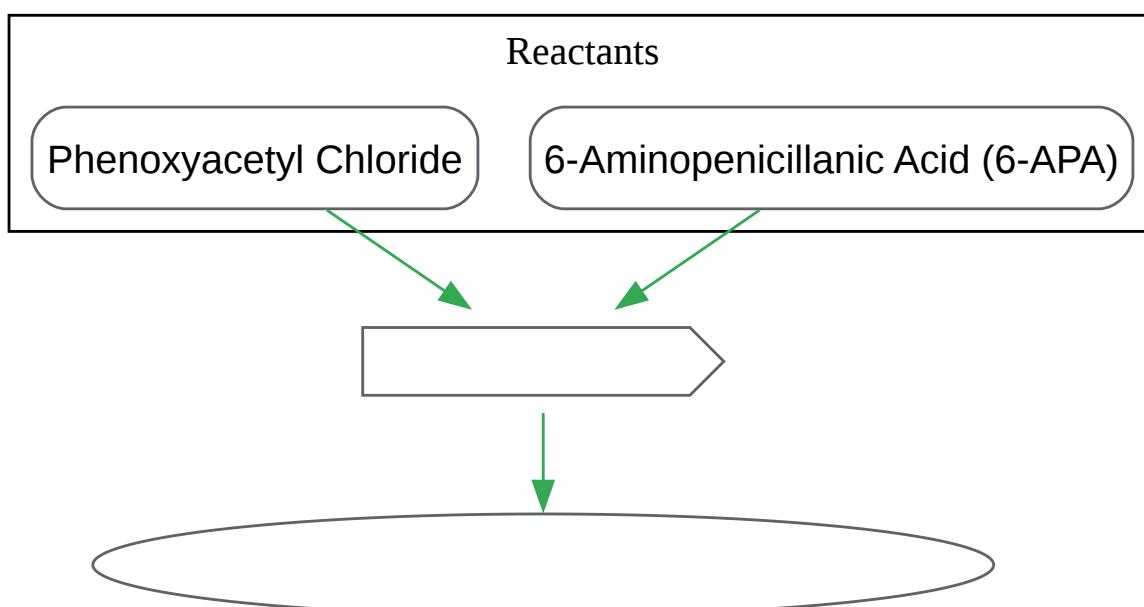
- Reaction Setup: To a solution of phenoxyacetic acid in dry dichloromethane in a round-bottom flask, add a catalytic amount of DMF.

- Reagent Addition: Slowly add oxalyl chloride to the reaction mixture at room temperature.
- Reaction: The reaction is typically stirred at room temperature for about an hour.[6]
- Workup: The solvent and volatile byproducts are removed under reduced pressure to afford the crude **phenoxyacetyl chloride**, which can be purified by vacuum distillation.

The general workflow for the synthesis of **phenoxyacetyl chloride** is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **phenoxyacetyl chloride**.


Applications in Drug Development and Organic Synthesis

Phenoxyacetyl chloride is a versatile reagent, primarily used as an acylating agent to introduce the phenoxyacetyl moiety into various molecules.

Synthesis of β -Lactam Antibiotics

A historically significant application of **phenoxyacetyl chloride** is in the synthesis of semi-synthetic penicillins.^[5] It is famously used to acylate 6-aminopenicillanic acid (6-APA) to produce phenoxyethylpenicillin, also known as Penicillin V.^[1] Penicillin V exhibits greater stability in acidic environments compared to Penicillin G, allowing for oral administration.^{[1][5]}

The role of **phenoxyacetyl chloride** in the synthesis of Penicillin V is shown in the following diagram.

[Click to download full resolution via product page](#)

Caption: Role of **phenoxyacetyl chloride** in the synthesis of Penicillin V.

General Acylation Reactions

The high reactivity of the acyl chloride group allows for facile reactions with a wide range of nucleophiles.[\[1\]](#)

- Alcohols: Reacts with alcohols to form esters.
- Amines: Reacts with amines to form amides.
- Imines: Undergoes [2+2] cycloaddition reactions with imines (the Staudinger synthesis) to form β -lactams.[\[1\]](#)

Other Applications

Phenoxyacetyl chloride is also utilized in the synthesis of:

- Macrocyclic bis- β -lactams.[\[9\]](#)
- N-protected guanosine derivatives for RNA synthesis.[\[9\]](#)
- Phenoxyacetic acid herbicides.[\[6\]](#)

Safety and Handling

Phenoxyacetyl chloride is a corrosive and moisture-sensitive compound that must be handled with appropriate safety precautions.[\[5\]](#)[\[6\]](#)

- Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[\[5\]](#)
Reacts violently with water.[\[6\]](#)
- Handling: Work in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[\[6\]](#)
- Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[\[6\]](#)

Conclusion

Phenoxyacetyl chloride is a valuable and versatile reagent in organic synthesis, with a rich history in the development of pharmaceuticals, particularly β -lactam antibiotics. Its high

reactivity, coupled with well-established synthetic protocols, ensures its continued importance for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]
- 2. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 4. Acetyl chloride, phenoxy- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Phenoxyacetyl chloride(701-99-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]
- To cite this document: BenchChem. [Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580938#phenoxyacetyl-chloride-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com